1S/C8H11O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9,12H,4H2,1H3/t5-,7+/m0/s1
. This indicates the presence of carbon, hydrogen, oxygen, and sulfur atoms in specific configurations.
The compound is derived from thieno[2,3-b]thiopyran derivatives. It has been extensively studied for its potential in medicinal chemistry, particularly in formulations targeting ocular conditions. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 4-hydroxy-6-methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide. Its CAS number is 120279-26-7, indicating its unique identification in chemical databases.
The synthesis of 5,6-dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide involves several key steps:
This multi-step synthesis allows for the generation of enantiomerically pure compounds through chiral catalysts during the reduction phase, enhancing the specificity and efficacy of the final product .
The molecular formula of 5,6-dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide is , with a molecular weight of approximately 297.37 g/mol.
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide participates in various chemical reactions typical of sulfonamides:
The mechanism of action for 5,6-dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide primarily involves inhibition of carbonic anhydrase enzymes:
The primary applications of 5,6-dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide include:
The compound is unambiguously identified by the systematic IUPAC name:
5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide
This name reflects the core heterocyclic thienothiopyran system (a fused thiophene-thiopyran ring), along with key substituents: a hydroxy group at position 4, a methyl group at position 6, and a sulfonamide moiety at position 2. The notation "7,7-dioxide" specifies the sulfone oxidation state of the thiopyran sulfur [1] [6].
Several synonyms exist across chemical and pharmaceutical literature, primarily denoting its role as a synthetic intermediate or impurity in ophthalmic agents. Key synonyms include:
Table 1: Common Synonyms and Contexts
Synonym | Context/Application | Source Example |
---|---|---|
4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | Chemical synthesis & impurity profiling | [2] [7] |
Dorzolamide intermediate-7 | Pharmaceutical manufacturing (precursor) | [4] |
Dorzolamide Impurity 29 | Analytical reference standard | [4] |
The compound has the molecular formula C₈H₁₁NO₅S₃
, established through elemental analysis and high-resolution mass spectrometry [1] [3] [7]. This formula accounts for:
The molecular weight is 297.37 g/mol, calculated based on standard atomic masses (C: 12.01, H: 1.008, N: 14.01, O: 16.00, S: 32.06) [3] [7]. This mass is corroborated by mass spectrometry data, showing a characteristic [M+H]⁺ peak at m/z 298.
The compound is uniquely assigned the CAS Registry Number 120279-26-7 [3] [7]. This identifier corresponds specifically to the racemic mixture of the molecule (containing both possible stereoisomers at the chiral 4-hydroxy and 6-methyl positions). A distinct CAS number (147086-81-5) identifies the stereospecific (4S,6S)-enantiomer, which is a key intermediate in the synthesis of the antiglaucoma drug Dorzolamide hydrochloride [4]. The CAS system distinguishes these stereochemical forms as chemically distinct entities.
SMILES and InChI
The canonical SMILES representation is:
This linear string encodes the connectivity:
S1
/S2
rings). S(=O)(=O)N
). C(O)
) and methyl group (CC2C
) substituents. S2(=O)=O
). The standardized InChI Key is:
ZXSUWHJGLUHKPC-UHFFFAOYSA-N
[6]
This 27-character key is derived from the full International Chemical Identifier (InChI):
InChI=1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14)
The InChI string provides a complete description of the atomic composition, connectivity, tautomeric state, and stereochemistry (implicitly indicating the racemic nature for CAS 120279-26-7) [4] [6].
Stereochemical Considerations
While the racemic form (CAS 120279-26-7) predominates in general chemical contexts, the (4S,6S)-enantiomer (CAS 147086-81-5) is pharmaceutically significant. X-ray crystallography and NMR studies confirm that the thiopyran ring adopts a half-chair conformation, with the hydroxy group at C4 and the methyl group at C6 occupying pseudo-equatorial positions in the lowest energy conformation [4]. The sulfonamide group lies approximately coplanar with the thiophene ring, facilitating resonance.
Table 2: Key Structural Identifiers and Descriptors
Representation Type | Identifier/Descriptor | Significance |
---|---|---|
SMILES | O=S(C(S1)=CC(C(O)CC2C)=C1S2(=O)=O)(N)=O | Encodes atomic connectivity and bonding |
InChI | 1S/C8H11NO5S3/c1-4-2-6(10)5-3-7(17(9,13)14)15-8(5)16(4,11)12/h3-4,6,10H,2H2,1H3,(H2,9,13,14) | Standardized representation for database indexing |
InChI Key | ZXSUWHJGLUHKPC-UHFFFAOYSA-N | Unique 27-character hash for rapid database searches |
Stereoisomer | (4S,6S)-5,6-Dihydro-4-hydroxy-6-methyl-4H-thieno[2,3-b]thiopyran-2-sulfonamide 7,7-dioxide | Pharmacologically relevant enantiomer (CAS 147086-81-5) |
The structural complexity arises from the fused bicyclic system (thieno[2,3-b]thiopyran) and the presence of multiple chiral centers (C4 and C6). Computational modeling (e.g., density functional theory - DFT) indicates that the 7,7-dioxide sulfone group imposes significant ring planarity constraints, influencing electronic delocalization across the fused system [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: